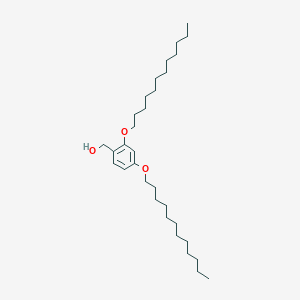
(2,4-Bis(dodecyloxy)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Bis(dodecyloxy)phenyl)methanol is an organic compound with the molecular formula C27H48O3 It is characterized by the presence of two dodecyloxy groups attached to a phenyl ring, which is further connected to a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Bis(dodecyloxy)phenyl)methanol typically involves the nucleophilic aromatic substitution reaction. This process includes the reaction of a phenol derivative with a dodecyl halide under basic conditions to introduce the dodecyloxy groups. The final step involves the reduction of the intermediate to form the methanol group.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, followed by purification processes such as recrystallization or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions, where the dodecyloxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides and strong bases are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted phenols, aldehydes, ketones, and alcohol derivatives.
Aplicaciones Científicas De Investigación
(2,4-Bis(dodecyloxy)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (2,4-Bis(dodecyloxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The dodecyloxy groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to various biological effects, including modulation of enzyme activity and cell signaling pathways.
Comparación Con Compuestos Similares
(2,4-Bis(docosyloxy)phenyl)methanol: Similar in structure but with longer alkyl chains.
(3,5-Bis(dodecyloxy)phenyl)methanol: Differing in the position of the dodecyloxy groups on the phenyl ring.
Uniqueness: (2,4-Bis(dodecyloxy)phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its dodecyloxy groups provide enhanced solubility in organic solvents and potential for various functional modifications.
Propiedades
Fórmula molecular |
C31H56O3 |
|---|---|
Peso molecular |
476.8 g/mol |
Nombre IUPAC |
(2,4-didodecoxyphenyl)methanol |
InChI |
InChI=1S/C31H56O3/c1-3-5-7-9-11-13-15-17-19-21-25-33-30-24-23-29(28-32)31(27-30)34-26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27,32H,3-22,25-26,28H2,1-2H3 |
Clave InChI |
WICSQTPWAKQYSE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=CC(=C(C=C1)CO)OCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


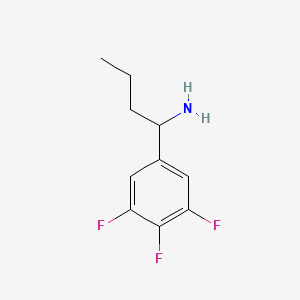
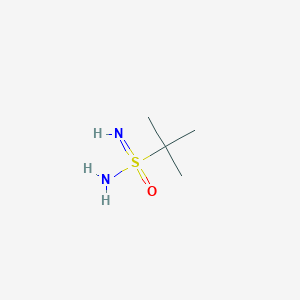
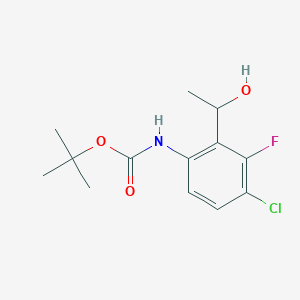
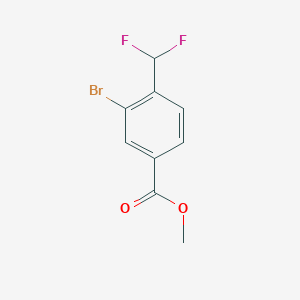
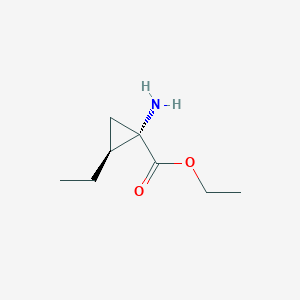
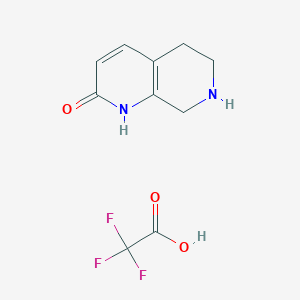
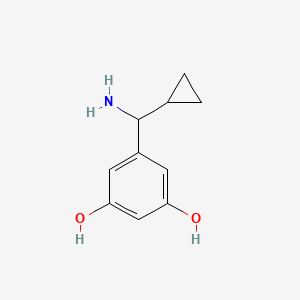
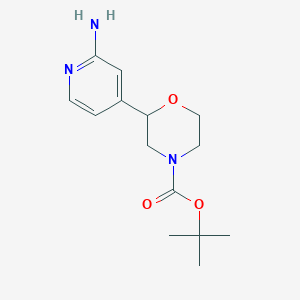
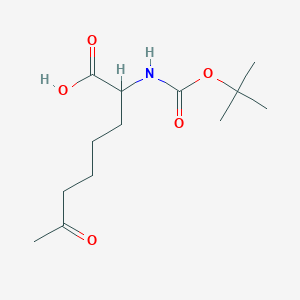
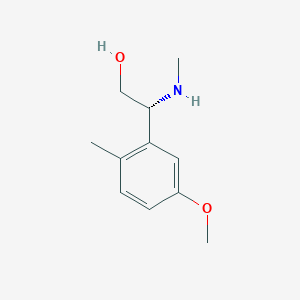
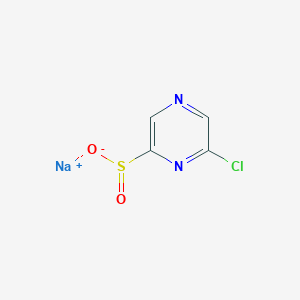
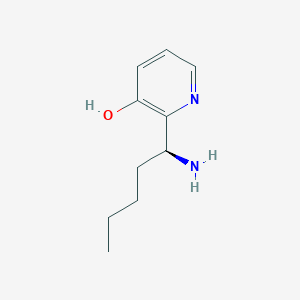
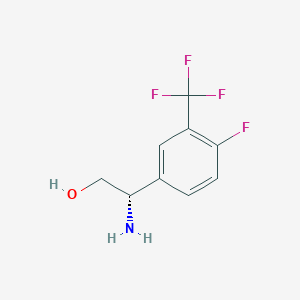
![(R)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12965086.png)
